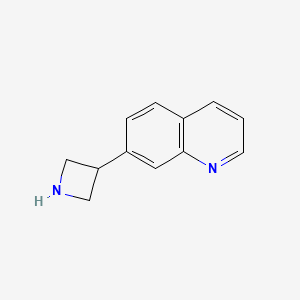

7-(Azetidin-3-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

7-(azetidin-3-yl)quinoline |

InChI |

InChI=1S/C12H12N2/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1/h1-6,11,13H,7-8H2 |

InChI Key |

IDRXUXAOIJTEHM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for 7 Azetidin 3 Yl Quinoline and Its Derivatives

Methodologies for Quinoline (B57606) Core Construction and Functionalization

The quinoline ring system is a foundational element in numerous biologically active compounds. nih.govnumberanalytics.com Its synthesis and subsequent modification are crucial steps in the preparation of 7-(azetidin-3-yl)quinoline.

Cyclization-Based Synthetic Routes to Quinoline Scaffolds

Classical and modern cyclization reactions provide powerful tools for the de novo synthesis of the quinoline core. These methods typically involve the condensation and subsequent ring closure of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

The Skraup synthesis is a well-established method for producing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.compharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline system. numberanalytics.com While effective, the often harsh and sometimes violent reaction conditions have led to the development of milder modifications. wikipedia.org

The Friedländer synthesis offers a more versatile and often milder alternative, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by either acids or bases and is a cornerstone in the synthesis of substituted quinolines. wikipedia.orgjk-sci.com The choice of catalyst and reaction conditions can be tailored to the specific substrates, allowing for the construction of a wide array of quinoline derivatives. wikipedia.orgsioc-journal.cn The reaction mechanism can proceed through either an initial aldol (B89426) addition or Schiff base formation, both ultimately leading to the cyclized and dehydrated quinoline product. wikipedia.org

| Synthesis | Reactants | Key Features | Common Catalysts/Reagents |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Forms quinoline from simple starting materials; can be harsh. pharmaguideline.comwikipedia.org | Sulfuric acid, Nitrobenzene, Arsenic acid. numberanalytics.comwikipedia.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene ketone | Versatile for substituted quinolines; generally milder conditions. nih.govwikipedia.org | Acids (e.g., TFA, TsOH), Bases (e.g., NaOH, pyridine), Lewis acids. wikipedia.org |

Cross-Coupling Approaches for Quinoline Moiety Introduction and Modification

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, including functionalized quinolines. These methods allow for the direct introduction of substituents or the coupling of pre-functionalized fragments.

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. In the context of this compound synthesis, this could involve the coupling of a 7-haloquinoline derivative with an appropriate azetidine-containing boronic acid or ester. The regioselective Suzuki coupling of dihaloquinolines has been studied, demonstrating that coupling can often be controlled at specific positions, such as the 4-position of 4,7-dichloroquinoline. cdnsciencepub.comnih.gov

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, directly applicable to the synthesis of amino-substituted quinolines. scienceopen.comias.ac.in This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. For the synthesis of this compound, this could entail the reaction of a 7-haloquinoline with an azetidine (B1206935) derivative. The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high yields and depends on the steric and electronic properties of the coupling partners. scienceopen.comias.ac.in This methodology has been successfully employed to synthesize various 6- and 5-aminoquinoline (B19350) derivatives. scienceopen.comias.ac.inrsc.org A concise synthesis of the natural product quindoline (B1213401) has been reported, utilizing a Friedländer condensation followed by a Buchwald-Hartwig cyclization. rsc.org

Stereoselective and General Syntheses of Azetidine Ring Systems

Formation via Intramolecular Cyclization of Preformed Chains

One of the most common strategies for constructing the azetidine ring is the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position. nih.govrsc.org This approach allows for the stereoselective synthesis of substituted azetidines, provided the stereocenters are established in the acyclic precursor.

Various methods have been developed to achieve this transformation. For instance, γ-amino alcohols can be converted to the corresponding chlorides, which then undergo base-induced ring closure to form the azetidine. arkat-usa.org Similarly, the intramolecular aminolysis of epoxides, catalyzed by Lewis acids such as lanthanum(III) triflate, provides a regioselective route to 3-hydroxyazetidines. nih.gov Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful method for azetidine synthesis from readily available amine precursors. rsc.orgorganic-chemistry.org

| Precursor Type | Key Transformation | Catalyst/Reagent | Resulting Azetidine |

| γ-Amino chloride | Intramolecular SN2 | Base | Substituted azetidine. arkat-usa.org |

| cis-3,4-Epoxy amine | Intramolecular aminolysis | La(OTf)3 | 3-Hydroxyazetidine. nih.gov |

| Amine with γ-C(sp³)–H bond | Intramolecular C–H amination | Palladium(II) catalyst | Functionalized azetidine. rsc.orgorganic-chemistry.org |

Aza-Michael Addition Protocols for Azetidine Derivative Synthesis

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for C-N bond formation. mdpi.comresearchgate.net This reaction can be employed to create precursors for azetidine synthesis. For example, the aza-Michael adducts of chalcones and N-arylphosphoramidates can undergo a one-pot reductive cyclization to yield 1,2,4-trisubstituted azetidines with high diastereoselectivity. researchgate.net

More directly, aza-Michael addition to activated azetidine-derived substrates can be used to introduce functionality at the 3-position. A simple and efficient route involves the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to form an α,β-unsaturated ester, which then undergoes aza-Michael addition with various NH-heterocycles to produce functionalized 3-substituted azetidines. mdpi.comnih.govresearchgate.net

Palladium-Catalyzed C(sp³)–H Arylation for Azetidine Derivatization

Direct C–H functionalization represents a highly efficient and atom-economical approach to modifying heterocyclic scaffolds. Palladium-catalyzed C(sp³)–H arylation allows for the direct coupling of an azetidine ring with an aryl partner, which could be a quinoline moiety. While the direct C(sp³)-H arylation of a pre-formed azetidine ring to a quinoline is a challenging transformation, related palladium-catalyzed C-H activation strategies are increasingly being developed for the synthesis and functionalization of strained rings. acs.org For instance, a continuous-flow synthesis of aziridines has been developed via palladium-catalyzed C(sp³)-H activation, highlighting the potential of this approach for small, strained heterocycles. nih.gov The development of such a method for the direct arylation of the C-3 position of an azetidine with a 7-haloquinoline would provide a highly convergent route to the target molecule.

Convergent and Divergent Synthesis of this compound Hybrid Molecules

The construction of complex molecules like this compound and its derivatives often relies on either convergent or divergent synthetic strategies. A convergent approach would involve synthesizing the quinoline and azetidine moieties separately before coupling them, whereas a divergent approach would start with a common core structure that is subsequently functionalized to create a library of diverse compounds.

Annulation and Condensation Reactions for Scaffold Assembly

The synthesis of the quinoline core is a well-established field of organic chemistry, with several named reactions providing access to this scaffold. These methods can be adapted to produce quinolines with the necessary substitution pattern for subsequent coupling with an azetidine derivative.

Classic methods for quinoline synthesis that remain relevant include:

Skraup Synthesis : This involves the reaction of an aniline (e.g., m-toluidine (B57737) to produce 7-methylquinoline) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. chemrj.orgbrieflands.com The initial product can then be functionalized to introduce the azetidine ring.

Combes Synthesis : This method condenses an arylamine with a β-diketone under acidic conditions to form a substituted quinoline. chemrj.org

Pfitzinger Reaction : This reaction employs an isatin (B1672199) derivative and a carbonyl compound to construct the quinoline-4-carboxylic acid scaffold. nih.gov

More contemporary approaches offer milder conditions and greater functional group tolerance. Transition metal-free [4+2] annulation reactions, for instance between anthranils and enaminones, provide a direct route to 3-acylquinolines. mdpi.com Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing for the construction of complex quinoline structures in a single, efficient step. nih.gov For example, the synthesis of spiropyrrolo-quinoline β-lactams has been achieved through a four-component Ugi reaction, starting from 2-chloro-3-formylquinolines. rsc.org

A plausible convergent synthesis of this compound could involve the initial synthesis of a 7-haloquinoline (e.g., 7-bromo- or 7-chloroquinoline) via one of these annulation methods, followed by a cross-coupling reaction with a suitable protected azetidine derivative, such as N-Boc-3-(tributylstannyl)azetidine or an azetidinylboronic acid derivative.

| Synthesis Method | Key Reactants | Key Features | Reference |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Harsh acidic conditions; useful for simple quinolines | chemrj.orgbrieflands.com |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Forms quinoline-4-carboxylic acids | nih.gov |

| Formal [4+2] Annulation | Anthranil, Enaminone | Transition metal-free; yields 3-acylquinolines | mdpi.com |

| Ugi Four-Component Reaction | 2-Chloro-3-formylquinoline, Amine, Isocyanide, Carboxylic Acid | High convergence; builds complex scaffolds | rsc.org |

Introduction of Diverse Substituents at the Quinoline Moiety

Once the this compound scaffold is assembled, or while using a quinoline precursor, various positions on the quinoline ring can be functionalized to modulate the molecule's properties. The reactivity of the quinoline ring allows for electrophilic, nucleophilic, and transition metal-catalyzed reactions. mdpi.com

The introduction of substituents is highly dependent on the existing groups on the ring, which direct the position of subsequent modifications. For instance, a chlorine atom at the C-2 position of the quinoline ring is readily displaced by N-, O-, and S-nucleophiles. researchgate.net This is often achieved by first preparing a 2-chloroquinoline (B121035) derivative, for example, from the corresponding quinolinone using reagents like POCl₃. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing a wide array of substituents. The Suzuki reaction, for example, can be used to couple a halo-quinoline with various boronic acids to introduce aryl or alkyl groups. biointerfaceresearch.comresearchgate.net For example, 7-chloro-4-aminoquinoline derivatives have been modified at the 7-position with bi-aryl groups via Suzuki coupling. biointerfaceresearch.com Similarly, an 8-aminoquinoline-directed C(sp²)–H arylation has been used to install a variety of aryl and heteroaryl groups onto a bicyclic scaffold. nih.gov

Nitration is a classic electrophilic substitution reaction. In the case of 7-methylquinoline, nitration with fuming HNO₃ and concentrated H₂SO₄ selectively yields 7-methyl-8-nitroquinoline, demonstrating the directing effect of the existing methyl group and the quinoline nitrogen. brieflands.com Such a nitro group can be subsequently reduced to an amine and further functionalized.

| Reaction Type | Position | Reagents/Catalyst | Functionality Introduced | Reference |

| Nucleophilic Substitution | C-2 | Various Nucleophiles (amines, alcohols, thiols) | Amino, alkoxy, thioether groups | researchgate.net |

| Suzuki Coupling | C-7 | Pd Catalyst, Boronic Acids | Aryl, alkyl groups | biointerfaceresearch.comresearchgate.net |

| C-H Arylation | C-8 (directed) | Pd(OAc)₂, Aryl Iodide | Aryl, heteroaryl groups | nih.gov |

| Electrophilic Nitration | C-8 | fuming HNO₃, H₂SO₄ | Nitro group (-NO₂) | brieflands.com |

Introduction of Diverse Substituents at the Azetidine Moiety

The azetidine ring offers sites for diversification, primarily at the nitrogen atom and, with more complex synthesis, at the C-3 position.

N-functionalization is the most straightforward modification. The secondary amine of an unprotected this compound is nucleophilic and can readily undergo reactions such as acylation (with acyl chlorides or anhydrides), sulfonylation (with sulfonyl chlorides), and alkylation (with alkyl halides). arkat-usa.org These reactions allow for the introduction of a vast array of functional groups that can fine-tune the molecule's steric and electronic properties.

Introducing substituents at the C-3 position of the azetidine ring typically requires a more elaborate synthetic approach, often starting from a functionalized azetidine precursor before its attachment to the quinoline. One advanced method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to generate chiral azetidin-3-ones. nih.gov These azetidin-3-one (B1332698) intermediates are versatile substrates for further modification at the C-3 position before or after coupling to the quinoline scaffold.

Another strategy is the aza-Michael addition of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.com This reaction allows for the introduction of various heterocyclic substituents at the C-3 position of the azetidine ring. The resulting functionalized azetidine can then be deprotected and coupled to a suitable quinoline precursor. This divergent approach, starting from a common azetidine intermediate, is highly valuable for building chemical libraries for structure-activity relationship studies.

| Reaction Type | Position | Reagents | Functionality Introduced | Reference |

| N-Acylation | Azetidine N-1 | Acyl Halides, Anhydrides | Amide group | arkat-usa.org |

| N-Sulfonylation | Azetidine N-1 | Sulfonyl Chlorides | Sulfonamide group | arkat-usa.org |

| N-Alkylation | Azetidine N-1 | Alkyl Halides | Substituted amine | arkat-usa.org |

| Aza-Michael Addition | Azetidine C-3 | NH-Heterocycles on azetidin-3-ylidene acetate | Heterocyclic substituents | mdpi.com |

| Oxidative Cyclization | Azetidine C-3 | N-Propargylsulfonamides, Gold catalyst | Carbonyl (ketone) group | nih.gov |

Exploration of Biological Activities and Structure Activity Relationships of 7 Azetidin 3 Yl Quinoline Analogs

Rational Design Principles and Scaffold Privileging of Azetidinylquinoline Derivatives

The development of novel therapeutic agents often relies on the strategic combination of well-established pharmacophores, or molecular frameworks, known to confer biological activity. The azetidinylquinoline scaffold is a prime example of this approach, merging the privileged quinoline (B57606) nucleus with the structurally significant azetidine (B1206935) ring.

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of biologically active compounds. researchgate.net This bicyclic heterocyclic structure is a cornerstone in the development of new drugs, with its derivatives demonstrating an extensive range of pharmacological activities. biointerfaceresearch.comtandfonline.comorientjchem.org Historically, the importance of the quinoline moiety was established by natural alkaloids like quinine (B1679958), the first effective treatment for malaria. researchgate.net

Modern research has confirmed that the quinoline nucleus is endowed with diverse therapeutic potentials, including potent antibacterial, antimalarial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. biointerfaceresearch.comresearchgate.net Its versatility allows for structural modifications at various positions, enabling medicinal chemists to fine-tune the biological activity and design more selective and effective drug candidates. biointerfaceresearch.comorientjchem.org For instance, structure-activity relationship (SAR) studies have shown that introducing a fluorine atom at the 6-position can significantly boost antibacterial effects, while a hydroxyl or methoxy (B1213986) group at the 7-position can enhance antitumor activity. orientjchem.org The ability of the quinoline ring to serve as a versatile template for interacting with various biological targets makes it a fundamental component in drug design. researchgate.netresearchgate.net

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug discovery. nih.govresearchgate.net Though historically less explored due to synthetic challenges, its incorporation into drug candidates is increasingly recognized for conferring advantageous properties. nih.gov The azetidine moiety provides molecular rigidity and satisfactory stability, which can be crucial for optimizing a compound's binding affinity to its biological target. nih.govresearchgate.net This conformational restriction helps to lock the molecule into a bioactive shape, potentially leading to increased potency and selectivity.

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that begins by identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target. mdpi.com These fragments, which typically have weak affinity, serve as starting points for building larger, more potent lead compounds through processes like fragment growing, linking, or merging. nih.govgardp.org

The azetidinylquinoline scaffold is well-suited for an FBDD approach. The core structure can be deconstructed into its fundamental fragments: the quinoline core and the azetidine moiety. nih.gov

The Quinoline Fragment: This fragment is known to interact with the active sites of various enzymes and receptors, making it an excellent starting point for targeting a specific protein family, such as bacterial topoisomerases. orientjchem.orgresearchgate.net

The Azetidine Fragment: This fragment can explore specific sub-pockets within the target's binding site. nih.gov Its rigid nature helps in establishing well-defined interactions. nih.gov

By screening fragment libraries and identifying binding modes using biophysical techniques like X-ray crystallography or NMR spectroscopy, researchers can understand how each piece interacts with the target. nih.gov This knowledge then guides the rational linking of these or similar fragments to generate novel azetidinylquinoline analogs with optimized binding affinity and desired pharmacological profiles. nih.govnih.gov This deconstruction-reconstruction approach is an efficient method for exploring chemical space and generating novel scaffolds based on the privileged azetidinylquinoline framework. nih.gov

Contribution of the Azetidine Moiety to Bioactivity and Conformational Restriction

Antibacterial Potential and Mechanistic Insights

The combination of the quinoline core with an azetidine ring at the C-7 position has yielded potent antibacterial agents. Extensive research has focused on understanding how different substituents on this scaffold influence its efficacy against various bacterial strains.

SAR studies have been crucial in optimizing the antibacterial activity of azetidinylquinolone derivatives. These studies involve systematically modifying the substituents at key positions on the quinoline and azetidine rings and evaluating the impact on potency against Gram-positive and Gram-negative bacteria. nih.govnih.gov

Key findings from SAR studies include:

C-7 Azetidinyl Substituent: The substitution pattern on the C-7 azetidine ring is critical. A trans-3-amino-2-methyl-1-azetidinyl group at the C-7 position was identified as providing the best combination of antibacterial, pharmacokinetic, and physicochemical properties. nih.gov The stereochemistry of these substituents also plays a significant role in determining the biological activity. acs.org Combining the azetidine ring with a quinolone nucleus has produced compounds with superior activity against certain resistant strains compared to some clinically used fluoroquinolones. lifechemicals.com

C-8 Substituent: Varying the substituent at the C-8 position (e.g., CH, CF, CCl, N) has a profound effect on the antibacterial spectrum and in vivo efficacy. nih.gov Notably, 7-azetidinyl-8-chloroquinolones were identified as having outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo performance, marking them for further development. nih.gov

The following table summarizes the general SAR trends for azetidinylquinolones:

| Position | Substituent | General Impact on Antibacterial Activity |

| N-1 | Cyclopropyl, Substituted Phenyl | Enhances overall potency and favorable pharmacokinetics. nih.gov |

| C-7 | trans-3-Amino-2-methyl-1-azetidinyl | Confers superior activity against both Gram-positive and Gram-negative bacteria. nih.gov |

| C-8 | Chloro (Cl) | Significantly improves activity against Gram-positive bacteria and in vivo efficacy. nih.gov |

| C-8 | Fluoro (F), Methoxy (OCH3) | Modulates activity, often enhancing potency against specific strains. nih.gov |

The antibacterial action of quinolones is primarily attributed to their inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV. While not explicitly detailed for 7-(Azetidin-3-yl)quinoline itself in the provided context, the mechanism for the broader class of azetidinylquinolones involves this pathway. The molecule intercalates into the enzyme-DNA complex, preventing the re-ligation of cleaved DNA strands and leading to cell death.

The specific chemical features of substituted azetidinylquinolones directly influence their interaction with these targets:

Target Interaction: The 4-oxo and carboxylic acid moieties of the quinolone core are essential for binding to the bacterial enzyme. The substituent at the C-7 position, in this case, the azetidinyl group, protrudes from the core and interacts with the enzyme's surface. The nature of the azetidine substituents can enhance binding affinity or provide additional interactions. capes.gov.br

Steric Factors: The size and shape (steric properties) of the substituents on both the quinoline and azetidine rings are critical. For example, methyl substitution on the azetidine ring can improve solubility and lead to a better pharmacokinetic profile. capes.gov.br However, overly bulky groups could cause steric repulsion, hindering the molecule from fitting correctly into the enzyme's binding pocket and thus reducing its activity. The optimized geometry of potent analogs, such as those confirmed by X-ray crystallography, aligns well with calculated low-energy conformations, suggesting that a favorable shape is key for effective target engagement. nih.gov

Correlations have been established between the antibacterial potency of azetidinylquinolones and their calculated electronic properties, indicating that the distribution of charge across the molecule also plays a vital role in its mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Azetidinylquinolones

Anticancer Activity and Cellular Mechanisms

Quinoline derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. arabjchem.org Their mechanisms of action are varied and can include inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, modulating nuclear receptor responsiveness, and arresting the cell cycle. arabjchem.org The incorporation of an azetidinone ring, a β-lactam, is also a known feature in various biologically active compounds, including some with anticancer properties. ijsr.netnih.gov

Azetidinone derivatives, particularly those integrated with a quinoline scaffold, have demonstrated significant potential in cancer therapy by inducing programmed cell death (apoptosis) and interfering with the cell cycle. nih.govnih.gov

One study investigated a series of quinoline-based thiazolidinone derivatives and found that a lead compound exhibited potent cytotoxic activity against HCT-116 colon cancer cells. nih.gov This compound was shown to significantly induce apoptosis, causing a 171.58-fold increase in apoptotic cell death and arresting the cell cycle at the G2 and S phases. nih.gov Further research on quinoline-chalcone hybrids revealed that certain derivatives could arrest the growth of A549 and K-562 cancer cells in the G2/M phase. nih.gov Western blot analysis confirmed that these compounds modulated the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. nih.gov

Similarly, a study on quinoline-indole derivatives identified a compound that induced intrinsic apoptosis in gastric cancer cells. sioc-journal.cn This was evidenced by the downregulation of apoptosis-related proteins. sioc-journal.cn Another investigation into quinoline-chalcone derivatives found that a lead compound arrested MGC-803 gastric cancer cells at the G2/M phase and significantly increased the levels of apoptosis-related proteins such as Caspase-3/9 and cleaved-PARP. mdpi.com The induction of apoptosis by this compound was also linked to the generation of reactive oxygen species (ROS). mdpi.com

The apoptotic effects of a quinoline derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), on HCT116 and LoVo human colon cancer cells were demonstrated through morphological changes like cell shrinkage and chromatin condensation, as well as through Annexin V/propidium iodide staining. spandidos-publications.com Furthermore, novel quinoline-based analogs of combretastatin (B1194345) A-4 were found to induce apoptosis through a mitochondrial-dependent pathway in MCF-7 breast cancer cells, leading to cell cycle arrest at the G2/M phase. researchgate.net

Microarray and molecular analysis of certain azetidin-2-one (B1220530) derivatives showed their involvement in the specific overexpression of genes related to cytoskeleton regulation and apoptosis, which was attributed to the inhibition of certain cell cycle genes. nih.gov The induction of apoptosis was confirmed through caspase-3 assays. nih.gov

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| Quinoline-based thiazolidinone | HCT-116 | Induction of apoptosis, cell cycle arrest at G2/S phases | 171.58-fold increase in apoptotic cell death. nih.gov |

| Quinoline-chalcone hybrid | A549, K-562 | Cell cycle arrest at G2/M phase, modulation of PI3K/Akt/mTOR pathway | Demonstrated G2/M phase arrest. nih.gov |

| Quinoline-indole derivative | MGC-803 | Induction of intrinsic apoptosis | Downregulation of apoptosis-related proteins. sioc-journal.cn |

| Quinoline-chalcone derivative | MGC-803 | Cell cycle arrest at G2/M phase, increased levels of Caspase-3/9 and cleaved-PARP, ROS generation | Effective inhibition of gastric cancer cell activity. mdpi.com |

| [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) | HCT116, LoVo | Induction of apoptosis | Observed cell shrinkage and chromatin condensation. spandidos-publications.com |

| Quinoline-based combretastatin A-4 analog | MCF-7 | Mitochondrial-dependent apoptosis, cell cycle arrest at G2/M phase | Significant antiproliferative activities. researchgate.net |

| Azetidin-2-one derivative | SiHa, B16F10 | Overexpression of cytoskeleton regulation and apoptosis genes, inhibition of cell cycle genes | Induction of apoptosis confirmed by caspase-3 assay. nih.gov |

The anticancer activity of this compound analogs is often attributed to their ability to inhibit specific biological targets crucial for cancer cell proliferation and survival. Among these, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin have been identified as key targets.

VEGFR-2 Inhibition:

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Inhibiting VEGFR-2 is a promising strategy to block this process. nih.gov Research has shown that quinoline-based thiazolidinone derivatives can act as potent VEGFR-2 inhibitors. One such derivative displayed remarkable inhibition of EGFR, a related receptor tyrosine kinase, with an IC₅₀ value of 96.43 nM, comparable to the standard drug Erlotinib. nih.gov Another study on thiazolidine-2,4-diones identified a quinoline derivative as the most active inhibitor of VEGFR-2, with an IC₅₀ value of 65.16 nM, which was comparable to the reference drug sorafenib. plos.org

Tubulin Inhibition:

Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. nih.gov Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis. Several quinoline derivatives have been designed as tubulin inhibitors, often targeting the colchicine (B1669291) binding site. nih.govnih.gov

A series of quinoline derivatives were synthesized as novel tubulin inhibitors, with some compounds demonstrating notable antitumor activity against a panel of 60 cancer cell lines. nih.gov These compounds were found to inhibit tubulin polymerization and disrupt microtubule assembly. nih.gov Another study on novel quinoline-based analogs of combretastatin A-4, a known tubulin inhibitor, identified a compound that effectively inhibited tubulin polymerization and competed with [³H] colchicine for binding to tubulin. researchgate.net This compound also induced G2/M phase cell cycle arrest and apoptosis. researchgate.net

Furthermore, research on azetidinone analogues of combretastatin A-4 has identified compounds with potent antiproliferative activity in breast cancer cell lines, which was linked to their ability to inhibit tubulin polymerization. acs.org One β-lactam compound, in particular, showed subnanomolar activity and is being further investigated. acs.org In silico analysis of certain azetidin-2-one derivatives suggests that their mechanism of action could involve molecular interactions with the colchicine binding site of human α/β-tubulin. nih.gov

| Target | Compound Class | Key Findings |

|---|---|---|

| VEGFR-2 | Quinoline-based thiazolidinone | Potent inhibition of EGFR (IC₅₀ = 96.43 nM). nih.gov |

| VEGFR-2 | Thiazolidine-2,4-dione with quinoline moiety | Most active VEGFR-2 inhibitor in the series (IC₅₀ = 65.16 nM). plos.org |

| Tubulin | Quinoline derivatives | Notable antitumor activity against 60 cell lines by inhibiting tubulin polymerization. nih.gov |

| Tubulin | Quinoline-based combretastatin A-4 analog | Effectively inhibited tubulin polymerization and induced G2/M arrest. researchgate.net |

| Tubulin | Azetidinone analogues of combretastatin A-4 | Potent antiproliferative activity in breast cancer cells via tubulin inhibition. acs.org |

| Tubulin | Azetidin-2-one derivatives | In silico analysis suggests interaction with the colchicine binding site of tubulin. nih.gov |

Induction of Apoptosis and Modulation of Cell Cycle Genes by Azetidinone Derivatives

Antimalarial Activity and Target Validation

The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. semanticscholar.orgnih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. frontiersin.orgnih.gov Azetidinylquinolines have shown promise in this area.

The biological activity of antimalarial quinolines is highly dependent on their chemical structure. who.int For 8-aminoquinolines, the presence of a 6-methoxy group has been shown to enhance activity. who.int However, the precise mechanism of action for this class of compounds is not fully established, making structure-activity relationship (SAR) analysis somewhat speculative. who.int

In the development of new antimalarials, bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase have been identified as a promising class. acs.org A stereospecific C(sp³)–H arylation of azetidines was developed to synthesize all four stereoisomers of these compounds, with the (2R,3S) stereoisomer leading to a potent antimalarial agent. acs.org

Research on 6-chloro-2-arylvinylquinolines led to the discovery of compounds with low nanomolar antiplasmodial activity against a chloroquine-resistant strain of P. falciparum. nih.gov These compounds were found to be fast-acting agents that kill the parasite at the trophozoite stage. nih.gov One promising compound from this series also demonstrated transmission-blocking potential and in vivo efficacy in a murine model. nih.gov

A study on quinoline-4-carboxamide derivatives identified a series with potent antimalarial activity. nih.gov Optimization of the initial hit compound, which had suboptimal physicochemical properties, led to molecules with low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria. nih.gov

Computational, or in silico, studies play a crucial role in identifying and validating potential drug targets within the malaria parasite. One such target is falcipain-2, a cysteine protease of P. falciparum that is essential for the parasite's life cycle, particularly in the degradation of host hemoglobin. nih.govmdpi.com

In silico screening of various compounds has been employed to identify potential inhibitors of falcipain-2. nih.govmdpi.commdpi.com Molecular docking studies have been used to predict the binding efficiency of compounds to the active site of falcipain-2. nih.govmdpi.com For instance, a study on benzimidazole-thiosemicarbazone hybrids identified several drug-like molecules that are promising inhibitors of falcipain-2, with some predicted to act as covalent inhibitors. nih.gov

Another in silico study focused on improving the target selectivity of dual falcipain-2 and falcipain-3 inhibitors. nih.gov By designing analogs with weaker interactions with conserved residues in human cathepsins (to reduce potential toxicity) while enhancing interactions with the falcipains, researchers were able to improve the selectivity and binding affinity of the inhibitors. nih.gov This highlights the power of computational methods in designing more specific and potentially safer antimalarial drugs.

Structure-Activity Relationships in Antimalarial Azetidinylquinolines

Broad Spectrum of Investigated Pharmacological Actions

Beyond their anticancer and antimalarial activities, quinoline and azetidinone derivatives have been investigated for a wide range of other pharmacological effects. The quinoline nucleus is a versatile scaffold found in drugs with antibacterial, antifungal, anti-inflammatory, antiviral, and antitubercular properties. semanticscholar.orgresearchgate.netbiointerfaceresearch.comijshr.com

Azetidinone-containing compounds have also been reported to possess antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antidepressant activities. ijsr.net For example, some quinoline-based 2-azetidinone derivatives have shown potent antibacterial and antifungal activity, with efficacy comparable to or better than standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net Additionally, certain azetidinone derivatives have exhibited anti-inflammatory and analgesic activities in preclinical models. chemrj.org

The diverse biological activities of this compound analogs and related compounds underscore the therapeutic potential of this chemical scaffold and provide a strong rationale for continued research and development.

Antifungal Activities

Quinoline derivatives have demonstrated significant potential as antifungal agents, with research focused on developing novel compounds to combat various phytopathogenic fungi. nih.govacs.orgacs.org Inspired by the natural antifungal properties of quinine alkaloids, scientists have synthesized and evaluated numerous quinoline analogs. nih.govacs.orgacs.org

Studies on various quinoline derivatives have revealed promising antifungal activity against a range of plant pathogenic fungi. acs.org For instance, certain quinoline small molecular compounds have shown strong inhibitory effects against Sclerotinia sclerotiorum, Rhizoctonia solani, and Fusarium graminearum. acs.org In one study, a series of novel quinoline derivatives were synthesized and tested, with some compounds exhibiting significant fungicidal activities. nih.govacs.org Specifically, compounds designated as 3f-4 and 3f-28 displayed superior in vitro and in vivo efficacy against Sclerotinia sclerotiorum. nih.govacs.org The mechanism of action for these potent analogs is believed to involve disruption of the cell membrane, leading to increased permeability, accumulation of reactive oxygen species, and loss of mitochondrial membrane potential. nih.govacs.org

Further research into fluorinated quinoline analogs, using Tebufloquin as a lead compound, has also yielded positive results. mdpi.com Several of these new compounds showed good antifungal activity against S. sclerotiorum and R. solani at a concentration of 50 μg/mL. mdpi.com The structure-activity relationship (SAR) analysis of some quinoline thioether derivatives indicated that the presence of an alkene group in the thioether side chain enhanced antifungal activity. researcher.life

Inspired by the natural alkaloid cryptolepine, another study designed and synthesized a series of quinoline derivatives. nih.gov One compound, A18, exhibited broad-spectrum antifungal activity against several phytopathogenic fungi, including Botrytis cinerea, Sclerotinia sclerotiorum, and Magnaporthe oryzae, with low EC50 values. nih.gov The antifungal mechanism of A18 was linked to the inhibition of spore germination and disruption of cell membrane integrity. nih.gov

While direct studies on this compound for antifungal activity are not extensively documented in the provided results, the broader research on quinoline derivatives provides a strong foundation for its potential in this area. The demonstrated efficacy of various substitutions on the quinoline ring suggests that the azetidinyl group at the 7-position could contribute favorably to the antifungal profile.

Table 1: Antifungal Activity of Selected Quinoline Analogs

| Compound ID | Target Fungi | Activity Metric (EC50 or Inhibition %) | Reference |

|---|---|---|---|

| 3f-4 | Sclerotinia sclerotiorum | EC50 = 0.41 μg/mL | nih.govacs.org |

| 3f-28 | Sclerotinia sclerotiorum | EC50 = 0.55 μg/mL | nih.govacs.org |

| 2b, 2e, 2f, 2k, 2n | S. sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |

| 2g | R. solani | 80.8% inhibition at 50 μg/mL | mdpi.com |

| A18 | Botrytis cinerea | EC50 = 0.249 μg/mL | nih.gov |

| A18 | Sclerotinia sclerotiorum | EC50 = 1.569 μg/mL | nih.gov |

| A18 | Magnaporthe oryzae | EC50 = 0.246 μg/mL | nih.gov |

| L01 | Botrytis cinerea | EC50 = 0.156 μg/mL | nih.gov |

| Ac12 | S. sclerotiorum | EC50 = 0.52 μg/mL | nih.govacs.org |

Anti-inflammatory and Analgesic Properties

Quinoline and its derivatives have long been recognized for their anti-inflammatory and analgesic properties. nih.govresearchgate.netabacademies.org Research has explored the synthesis of novel quinoline-based compounds to develop more effective and safer anti-inflammatory drugs, as traditional non-steroidal anti-inflammatory drugs (NSAIDs) can have gastrointestinal side effects. nih.gov

A study focused on quinoline derivatives bearing azetidinone scaffolds revealed significant anti-inflammatory and analgesic activities. nih.gov Specifically, compounds 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) showed notable effects in carrageenan-induced rat paw edema and Eddy's hot plate models. nih.gov This suggests that the substitution on the quinoline core with azetidinone moieties can lead to potent anti-inflammatory and analgesic agents. nih.gov

Another study investigated a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, which demonstrated remarkable anti-inflammatory and analgesic activities. tbzmed.ac.ir This compound, referred to as compound 5, showed a significant reduction in paw edema in mice and exhibited central analgesic effects. tbzmed.ac.ir Its mechanism of action was attributed to the suppression of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2). tbzmed.ac.ir

The synthesis of various carboxamides derived from 2-phenylquinoline (B181262) has also yielded compounds with significant anti-inflammatory activity, with some showing effects comparable to the standard drug diclofenac (B195802) sodium. abacademies.org These findings underscore the therapeutic potential of the quinoline scaffold in managing inflammation and pain. nih.govresearchgate.netwisdomlib.org

While direct evidence for the anti-inflammatory and analgesic properties of this compound is not explicitly detailed in the search results, the established activity of quinoline derivatives with other heterocyclic substitutions, including azetidinones, provides a strong rationale for investigating its potential in this therapeutic area. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinoline Analogs

| Compound ID | Biological Activity | Model/Assay | Key Finding | Reference |

|---|---|---|---|---|

| 6a | Anti-inflammatory, Analgesic | Carrageenan-induced rat paw edema, Eddy's hot plate | Significant activity compared to control | nih.gov |

| 6b | Anti-inflammatory, Analgesic | Carrageenan-induced rat paw edema, Eddy's hot plate | Significant activity compared to control | nih.gov |

| Compound 5 (7-chloro-4-(piperazin-1-yl)quinoline derivative) | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, Writhing test | 64% inhibition of edema at 3h, significant central analgesic effect | tbzmed.ac.ir |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. acs.orgnih.gov Quinoline derivatives have emerged as a promising class of compounds in this field, with some exhibiting potent activity against both replicating and non-replicating Mtb. acs.orgnih.govaustinpublishinggroup.com

Research into quinoline-based compounds has identified several potent anti-TB agents. acs.orgnih.gov For instance, quinoline derivatives bearing an isoxazole-containing side chain have shown submicromolar activity against replicating Mtb and were also effective against non-replicating persistent bacteria. acs.orgnih.gov Importantly, these compounds retained their activity against rifampin, isoniazid, and streptomycin-resistant Mtb strains, highlighting their potential to combat drug resistance. acs.orgnih.gov

The synthesis of novel quinoline hydrazone analogues has also been a fruitful area of research. worldscientific.com These compounds are designed to inhibit the ATP synthase enzyme in M. tuberculosis, a mechanism similar to the approved drug bedaquiline, which is a diarylquinoline. austinpublishinggroup.comworldscientific.com Molecular docking studies have helped in understanding the interaction between these quinoline derivatives and their molecular targets, such as the KatG protein, which is crucial for the activation of isoniazid. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the antitubercular activity of quinolones. acs.org For example, modifications at the N-1 and C-7 positions of the quinolone core have been shown to significantly influence their antimycobacterial potency. acs.org The introduction of a trifluoromethyl group and a triazole ring to the quinoline scaffold has also resulted in compounds with significant activity against various mycobacteria. researchgate.net Furthermore, the hybridization of quinoline with other heterocyclic moieties like imidazole (B134444) has led to the development of compounds with promising antitubercular activity. tandfonline.com

Azetidinone derivatives of quinolines have also demonstrated good antitubercular activities. thieme-connect.com A notable increase in activity was observed when a chlorine atom was replaced by a methoxy group, indicating the importance of this substituent for biological activity. thieme-connect.com

Given the proven success of various substitutions on the quinoline ring in enhancing antitubercular activity, it is plausible that this compound and its analogs could represent a valuable avenue for the development of new anti-TB drugs.

Table 3: Antitubercular Activity of Selected Quinoline Analogs

| Compound/Series | Target | Activity Metric (MIC) | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline-isoxazole derivatives (7g and 13) | Replicating M. tuberculosis | 0.77 and 0.95 μM | Active against drug-resistant strains | acs.orgnih.gov |

| Quinoline-thiosemicarbazide hybrid (Compound 5) | M. tuberculosis H37Rv | 2 μg/ml | Inhibits KatG protein | nih.gov |

| N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4) | M. tuberculosis H37Rv | 6.25 μM | Active against isoniazid-resistant isolates | bohrium.com |

| Quinoline-imidazole hybrid (Compound 6g) | M. tuberculosis H37Rv | 6.26 µg/ml | Promising antitubercular activity | tandfonline.com |

Other Emerging Biological Applications (e.g., Antiviral, Antihypertensive)

The versatile quinoline scaffold has been explored for a range of other biological activities beyond those already discussed, including antiviral and antihypertensive effects. researchgate.netnih.govnih.gov

In the realm of antiviral research, quinoline derivatives have shown activity against several viruses, including dengue virus, coronaviruses, and human immunodeficiency virus (HIV). nih.gov For example, novel quinoline derivatives have demonstrated inhibitory activity against Dengue Virus Serotype 2 (DENV2) in the low micromolar range. nih.gov The well-known antimalarial drug chloroquine, a quinoline derivative, has also been shown to inhibit the replication of various flaviviruses. nih.gov This broad-spectrum antiviral potential makes the quinoline core an attractive starting point for the development of new antiviral agents. researchgate.net

The antihypertensive properties of quinoline derivatives have also been a subject of investigation. nih.govbiointerfaceresearch.com While specific details on the antihypertensive activity of this compound are not available in the provided search results, the general biological activity profile of quinolines suggests this as a potential area for future research.

The diverse pharmacological activities of quinoline derivatives, including anticancer, antimalarial, and neuroprotective effects, further underscore the importance of this heterocyclic system in drug discovery. rsc.orgtandfonline.comacs.orgmdpi.com The ability to modify the quinoline ring at various positions allows for the fine-tuning of its biological properties, paving the way for the development of novel therapeutic agents for a wide range of diseases. orientjchem.org

Table 4: Emerging Biological Activities of Quinoline Analogs

| Compound/Series | Biological Activity | Target/Model | Key Finding | Reference |

|---|---|---|---|---|

| Novel Quinoline Derivatives (1 and 2) | Antiviral | Dengue Virus Serotype 2 (DENV2) | Consistent inhibitory activity in vitro | nih.gov |

| Chloroquine | Antiviral | Flaviviruses, Coronaviruses, HIV | Inhibits viral replication | nih.gov |

| Quinoline Derivatives | Antihypertensive | Not specified | Mentioned as a potential biological application | nih.govbiointerfaceresearch.com |

Advanced Computational and Chemoinformatic Approaches in 7 Azetidin 3 Yl Quinoline Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 7-(Azetidin-3-yl)quinoline, might interact with a protein receptor at an atomic level. These methods are crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. doi.orgnih.gov For quinoline (B57606) derivatives, which are known to target a variety of biological entities including kinases and G protein-coupled receptors, docking studies are fundamental. bohrium.comtandfonline.comdrughunter.com In the case of this compound, docking simulations would be employed to visualize its binding pose within the active site of a target protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For instance, studies on structurally related 7-substituted-4-aminoquinoline analogs have utilized molecular docking to identify critical interactions. researchgate.net In one such study, the quinoline ring was observed to fit into a hydrophobic pocket, while substituents at the 7-position formed specific hydrogen bonds with amino acid residues of the target protein. researchgate.net Similarly, for this compound, the azetidine (B1206935) ring, with its nitrogen atom, could act as a hydrogen bond acceptor or donor, significantly influencing its binding orientation and affinity. The strained four-membered ring of azetidine also imparts a rigid, concave geometry that can be advantageous for fitting into specific binding pockets. nih.gov

Molecular dynamics (MD) simulations further refine the static picture provided by docking. researchgate.netresearchgate.net By simulating the movement of atoms in the ligand-receptor complex over time, MD can confirm the stability of the predicted binding mode and identify subtle conformational changes in both the ligand and the protein upon binding. doi.orgmdpi.com

Beyond just predicting the binding pose, a major goal of computational chemistry is to accurately predict the binding affinity of a ligand for its target. nih.gov This is often expressed as the binding free energy (ΔG). Methods like alchemical free energy calculations, often used in conjunction with MD simulations, can provide quantitative predictions of binding affinities. nih.gov

For a series of this compound analogs, these predictions can rank compounds according to their expected potency, guiding synthetic efforts toward more promising candidates. nih.govchemrxiv.org The accuracy of these predictions is continually improving, making them a valuable tool in lead optimization. nih.gov

The table below illustrates hypothetical binding affinity data that could be generated for a series of analogs, showcasing how computational predictions can be compared with experimental values.

| Compound | Predicted Binding Affinity (ΔG, kcal/mol) | Experimental Binding Affinity (IC₅₀, nM) | Target Protein |

| This compound | -9.5 | 50 | Kinase A |

| Analog 1 (N-methylazetidine) | -10.2 | 25 | Kinase A |

| Analog 2 (2-fluoroquinoline) | -8.8 | 110 | Kinase A |

| Analog 3 (8-chloroquinoline) | -9.1 | 85 | Kinase A |

This table contains hypothetical data for illustrative purposes.

Elucidation of Ligand-Receptor Binding Modes

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. scienceopen.comakj.az

DFT studies can be used to calculate a variety of molecular properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.netnih.govnih.govscirp.org These properties are crucial for understanding the reactivity of the this compound scaffold. physchemres.org

For the quinoline moiety, DFT can pinpoint the most electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. scirp.org The azetidine ring's electronic structure is also of great interest. Its nitrogen atom introduces a localized region of high electron density, making it a potential site for hydrogen bonding.

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity and electronic transitions. mdpi.com The energy gap between the HOMO and LUMO can be correlated with the molecule's stability and reactivity. physchemres.org

The following table presents a hypothetical summary of DFT-calculated electronic properties for the constituent moieties.

| Moiety | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Quinoline | -6.2 | -1.1 | 5.1 | 2.2 |

| Azetidine | -5.8 | 1.5 | 7.3 | 1.9 |

This table contains hypothetical data for illustrative purposes.

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. The azetidine ring in this compound is a four-membered ring and is inherently strained. Quantum chemical calculations can be used to determine the preferred conformations of the molecule and the energy barriers between them. nih.gov

Electronic Structure and Reactivity Analyses of Azetidine and Quinoline Moieties

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a chemoinformatic method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijaems.comallsubjectjournal.com By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be built to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

For a series of this compound analogs, a QSAR study would involve calculating a wide range of molecular descriptors. These can include electronic descriptors (from DFT), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). rsc.org

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the QSAR model. A robust QSAR model can be a powerful predictive tool in the drug design process, helping to prioritize which new analogs to synthesize and test. nih.govnih.gov For example, a QSAR study on quinoline derivatives as inhibitors of a particular enzyme might reveal that a combination of a high dipole moment and a small molecular volume at the 7-position is beneficial for activity. nih.govnih.gov This would guide the design of new this compound analogs with potentially improved potency.

Predictive Models for Biological Potency

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. longdom.org QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. longdom.orgsemanticscholar.org These models are instrumental in forecasting the potency of novel, unsynthesized analogs, thereby prioritizing synthetic targets and minimizing resource expenditure. longdom.org

For scaffolds related to this compound, several QSAR studies have been successfully developed. These models often employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict activities such as anticancer, antimicrobial, or enzyme inhibitory effects. mdpi.comnih.gov For instance, a QSAR study on quinolinone-based thiosemicarbazones designed as antituberculosis agents yielded a robust model with a high correlation coefficient (R² = 0.83), indicating a strong predictive capacity. mdpi.com The model highlighted the importance of van der Waals volume, electron density, and electronegativity in determining the anti-TB activity. mdpi.com Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinazoline (B50416) analogs, providing 3D contour maps that visualize the spatial regions where modifications would enhance or diminish biological potency. nih.gov A study on quinazoline-4(3H)-one analogs as EGFR inhibitors developed CoMFA and CoMSIA models with strong internal and external validation statistics, proving their predictive power. nih.gov

| QSAR Model Type | Target/Activity | Key Statistical Parameters | Reference Compound Class | Source |

| 2D-QSAR | Antimalarial | R² = 0.9465, Q² = 0.8981, R²pred = 0.6915 | Azetidine-2-carbonitriles | brieflands.com |

| 2D-QSAR | Antituberculosis | R² = 0.83, F = 47.96 | Quinolinone-thiosemicarbazones | mdpi.com |

| 3D-QSAR (CoMFA) | EGFR Inhibition | R² = 0.855, Q² = 0.570, R²pred = 0.657 | Quinazoline-4(3H)-ones | nih.gov |

| 3D-QSAR (CoMSIA) | EGFR Inhibition | R² = 0.895, Q² = 0.599, R²pred = 0.681 | Quinazoline-4(3H)-ones | nih.gov |

Table 1: Examples of Predictive QSAR Models for Azetidine and Quinoline-Related Scaffolds.

These predictive models serve as powerful tools in the lead optimization phase, allowing for the virtual design of this compound derivatives with potentially enhanced biological activity before committing to their chemical synthesis. semanticscholar.org

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. nih.gov Computational methods are pivotal in identifying these key features from a set of active compounds or from the ligand-binding site of a target protein.

For quinoline-based compounds, pharmacophore models have been crucial in elucidating the requirements for potent activity against various targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and tubulin. nih.govnih.gov Studies on quinoline derivatives as VEGFR-2 inhibitors have identified a common pharmacophore that includes:

A heterocyclic system (like quinoline) that anchors the molecule in the hinge region of the ATP-binding site. nih.govsemanticscholar.org

A hydrogen bond donor/acceptor moiety. semanticscholar.org

A pharmacophore linker (e.g., amide or urea) capable of interacting with key residues like Glu883 and Asp1044. semanticscholar.org

A hydrophobic group designed to occupy an allosteric pocket. nih.govsemanticscholar.org

In the context of tubulin inhibitors targeting the colchicine (B1669291) binding site, pharmacophore models for quinoline analogs propose a combination of hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic or aromatic centers arranged in a specific spatial orientation. nih.govresearchgate.net The quinoline ring itself often serves as a key aromatic feature. nih.gov The azetidine ring in this compound can serve multiple pharmacophoric roles; it can act as a rigid scaffold to correctly orient other functional groups, and the nitrogen atom can function as a hydrogen bond acceptor or a point of attachment for further diversification to explore different regions of a binding pocket. mdpi.com

| Target Protein | Key Pharmacophoric Features | Role of Quinoline/Azetidine Scaffold | Source |

| VEGFR-2 | 3 H-bond acceptors, 1 H-bond donor, hydrophobic group, linker moiety. | Quinoline acts as a core heteroaromatic system binding in the hinge region. | nih.govsemanticscholar.org |

| Tubulin (Colchicine Site) | 3 H-bond acceptors, 1 H-bond donor, 1-2 hydrophobic centers, 1 planar group. | Quinoline serves as a primary aromatic/planar feature. | nih.govresearchgate.net |

| Enoyl-ACP Reductase (InhA) | H-bond interactions, hydrophobic contacts within the active site. | Quinoline core provides the scaffold for positioning interacting groups. | mdpi.comresearchgate.net |

Table 2: Key Pharmacophoric Features Identified for Quinoline Scaffolds Targeting Different Proteins.

In Silico Screening and Virtual Library Design for Azetidinylquinoline Scaffolds

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biorxiv.org This approach, combined with the design of virtual libraries, allows for the exploration of vast chemical space to discover novel hits based on the azetidinylquinoline scaffold. mdpi.comcam.ac.uk

The process typically begins with the creation of a virtual library. This can involve enumerating all possible derivatives of the this compound core by attaching a wide variety of chemical building blocks at synthetically accessible positions. drugdesign.org For example, a large virtual library of over 8,500 quinoline derivatives was computationally generated and analyzed to identify promising multifunctional antioxidants. mdpi.com

Once the virtual library is established, screening can be performed using two main strategies:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound as a template. Techniques like scaffold hopping can identify new molecules with different core structures but similar 3D shapes and pharmacophoric features. biorxiv.orgcam.ac.uk

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used to predict how each compound in the virtual library binds to the target's active site. nih.govmdpi.com The compounds are then ranked based on a scoring function that estimates binding affinity. drugdesign.org

Through these methods, researchers can filter a large virtual library down to a manageable number of high-priority candidates for synthesis and biological testing. drugdesign.org For instance, molecular docking studies on quinoline derivatives have successfully identified compounds with potent antibacterial activity by predicting their binding energies against target proteins like DNA gyrase. nih.govijsr.net This computational pre-selection significantly enhances the efficiency of the drug discovery process. nih.gov

| Screening Method | Target/Goal | Library Source | Number of Compounds Screened (Approx.) | Outcome | Source |

| Scaffold Hopping & Docking | SARS-CoV-2 PLpro Inhibition | ChemDiv, MayBridge, Enamine | >339,000 | Identification of 24 distinct scaffolds with favorable predicted binding. | cam.ac.uk |

| Property-Based Filtering & Docking | Multifunctional Antioxidants | Computationally Designed Library | 8,536 | Selection of 25 promising quinoline derivatives for further study. | mdpi.com |

| Molecular Docking | Antibacterial (Bacillus subtilis) | Synthesized Derivatives | 2 | Confirmation of binding modes and stability for two active quinoline derivatives. | nih.gov |

| Molecular Docking | Anticancer (VEGFR-2) | Synthesized Derivatives | 5 | Identification of binding interactions similar to the reference inhibitor sorafenib. | nih.gov |

Table 3: Examples of In Silico Screening and Virtual Library Applications for Quinoline-Related Scaffolds.

Applications As Chemical Probes and Future Research Trajectories for 7 Azetidin 3 Yl Quinoline

Development of Fluorescent Probes for Biological Systems

Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of specific molecules and processes within living cells. google.com The development of bright, stable, and specific fluorescent probes is critical to advancing this technique. The 7-(azetidin-3-yl)quinoline core is particularly promising for creating such probes due to the favorable photophysical characteristics imparted by the azetidine (B1206935) substituent.

A key strategy for enhancing the performance of fluorophores is the substitution of traditional dialkylamino groups with strained, four-membered azetidine rings. nih.gov This modification has been shown to be a broadly applicable method for improving the fluorescence quantum yields and lifetimes of diverse classes of fluorophores, including coumarins, rhodamines, and naphthalimides. nih.govacs.org The primary mechanism behind this enhancement is the increased rigidity of the nitrogen atom within the azetidine ring, which effectively suppresses non-radiative decay pathways. acs.org

Specifically, the azetidine ring helps to prevent the molecule from adopting a non-emissive twisted intramolecular charge transfer (TICT) state upon photoexcitation. acs.orgvanderbilt.edu In many fluorophores, rotation around the C(aryl)-N bond leads to the formation of a dark TICT state, quenching fluorescence. The constrained nature of the azetidine ring inhibits this bond twisting, thereby increasing the probability that the excited state will relax via the emission of a photon, leading to brighter fluorescence. acs.org For instance, replacing a dimethylamino group with an azetidine ring in a coumarin (B35378) dye resulted in a five-fold increase in its fluorescence quantum yield in aqueous solution. google.com Similarly, azetidine-substituted rhodamine dyes exhibit significantly longer fluorescence lifetimes compared to their traditional counterparts. acs.org

Further tuning of photophysical properties can be achieved by introducing substituents at the 3-position of the azetidine ring, which can modulate the electronic properties and emission maxima of the resulting fluorophore. nih.gov

Table 1: Effect of Azetidine Substitution on Fluorophore Photophysical Properties This table provides illustrative examples from literature demonstrating the general effect of substituting a standard N,N-dimethylamino group with an azetidine ring on the quantum yield of different fluorophore scaffolds.

| Parent Scaffold | Substituent | Quantum Yield (Φ) | Fold Increase | Reference |

|---|---|---|---|---|

| Coumarin | -N(CH₃)₂ | 0.19 | - | google.com |

| Coumarin | Azetidin-1-yl | 0.96 | 5.0x | google.com |

| Thienopurine | -N(CH₃)₂ | <0.001 | - | nih.gov |

| Thienopurine | Azetidin-1-yl | 0.47 | >470x | nih.gov |

The this compound scaffold serves as an excellent starting point for designing probes that can selectively report on specific molecular targets or biological events. The quinoline (B57606) core itself is a well-established pharmacophore and fluorescent reporter. nih.govscielo.br Derivatives of 7-aminoquinoline, for example, have been developed as fluorescent probes that selectively accumulate in and visualize the Golgi apparatus in living cells. nih.gov These probes often exhibit strong intramolecular charge-transfer fluorescence, resulting in large Stokes shifts, which is highly advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments. nih.gov

The design of selective probes involves the strategic functionalization of the core scaffold to impart affinity for a specific biological target. This can be achieved through structure-guided design, where the probe is modified to fit into a binding pocket of a protein of interest, such as an enzyme or a receptor. acs.org The azetidine ring on the this compound molecule provides a convenient handle for chemical modification, allowing for the attachment of targeting moieties or reactive groups. This approach can be used to create "turn-on" probes, which are dark until they interact with their target, thereby providing a highly specific signal. rsc.org For example, probes can be designed to be cleaved by specific enzymes or to react with certain analytes, leading to a change in their fluorescent output. rsc.orgnih.gov

Modulation of Photophysical Properties through Azetidine Substitution

Emerging Areas in Chemical Biology Utilizing Azetidinylquinoline Derivatives

The enhanced photophysical properties and synthetic tractability of azetidinylquinoline derivatives make them suitable for a range of cutting-edge applications in chemical biology. Their use in live-cell imaging is a primary area of interest, where their brightness and photostability are highly valued. google.comvanderbilt.edu

One emerging application is in the development of probes for studying complex biological phenomena such as protein aggregation. For instance, quinoline-malononitrile derivatives have been used to create fluorescent probes with aggregation-induced emission (AIE) properties for the specific detection of β-amyloid fibrils, which are implicated in Alzheimer's disease. mdpi.com The modular nature of the this compound scaffold allows for its incorporation into such D-π-A (donor-pi-acceptor) structures.

Furthermore, the synthesis of quinoline derivatives clubbed with other heterocyclic motifs, such as azetidin-2-ones, is being explored to generate novel molecules with unique biological activities. sciensage.info These hybrid molecules are being evaluated for a variety of potential applications, leveraging the combined properties of each constituent part.

Prospects for Scaffold Optimization and Lead Generation in Targeted Therapeutics

Beyond imaging, the this compound scaffold holds significant promise for the development of targeted therapeutics. A molecular scaffold is a core structure upon which a library of compounds can be built through systematic chemical modification. Scaffolds that are found in multiple biologically active compounds are often termed "privileged structures." mdpi.com The quinoline and azetidine moieties are both considered important components in medicinal chemistry. nih.govchemrj.orgekb.eg

Iterative parallel synthesis and structure-activity relationship (SAR) studies are key strategies for optimizing a scaffold to generate a lead compound with high potency and selectivity for a therapeutic target. nih.gov A clear example of this approach involved the optimization of an azetidine-containing scaffold to develop potent and selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov In that work, systematic modifications to the core structure, including substitutions on the azetidine nitrogen, led to significant improvements in antagonist potency. nih.gov

The this compound core can be subjected to similar optimization campaigns. By systematically altering substituents on both the quinoline ring and the azetidine nitrogen, chemists can fine-tune the molecule's affinity for a target, as well as its pharmacokinetic properties. This approach is central to modern drug discovery for generating novel inhibitors of protein kinases, G-protein coupled receptors, and other important drug targets. mdpi.comnih.gov

Table 2: Example of Scaffold Optimization for M1 Receptor Antagonists This table illustrates how systematic modifications to an azetidine-containing scaffold can dramatically alter biological activity, using data for M1 muscarinic receptor antagonists as an example of the optimization process. nih.gov

| Compound | Modification on Azetidine Nitrogen | hM₁ IC₅₀ (μM) |

|---|---|---|

| Parent Scaffold Analog | Benzene (B151609) sulfonamide | 2-5 fold less potent than standard |

| 7t | 4-methoxypyridin-3-yl sulfonamide | > 10 |

| 7u | 4-trifluoromethylpyridin-3-yl sulfonamide | > 10 |

| 7v | (pyridin-2-yl)methyl sulfonamide | 0.13 |

| 7w | (1-methyl-1H-pyrazol-5-yl)methyl sulfonamide | 0.11 |

Interdisciplinary Research Synergies and Innovation in Azetidinylquinoline Science

The journey of a molecule like this compound from concept to application is inherently interdisciplinary. emeraldgrouppublishing.comecorrector.com Successfully harnessing its potential requires the integration of knowledge and techniques from multiple scientific fields. nih.gov

This synergistic process typically involves:

Synthetic Organic Chemistry: To design and execute efficient synthetic routes to the core scaffold and its derivatives. sciensage.info

Photophysics and Physical Chemistry: To characterize the absorption, emission, quantum yield, and fluorescence lifetime of new probes and to understand the structural basis for their properties. scielo.brmdpi.com

Computational Chemistry: To model ligand-protein interactions and predict how modifications to the scaffold will affect binding affinity and selectivity, thus guiding synthetic efforts. ub.edu

Cell Biology and Biochemistry: To test the utility of fluorescent probes in live-cell imaging experiments, validate their specificity for molecular targets, and screen for biological activity. nih.govrsc.org

Medicinal Chemistry and Pharmacology: To conduct scaffold optimization campaigns, evaluate structure-activity relationships, and develop lead compounds into potential therapeutics. mdpi.comnih.gov

This collaborative approach, where researchers from different fields work together, is crucial for innovation. emeraldgrouppublishing.comecorrector.com It allows for the tackling of complex problems that cannot be solved from a single disciplinary perspective and accelerates the translation of basic scientific discoveries into powerful tools and therapeutic strategies. ecorrector.comnih.gov The continued exploration of this compound and its derivatives will undoubtedly be driven by such interdisciplinary partnerships.

Q & A

Q. What are the recommended synthetic strategies for 7-(Azetidin-3-yl)quinoline?

- Methodological Answer : The synthesis typically involves multi-step pathways. For example, quinoline derivatives with azetidine substituents can be synthesized via:

- Step 1 : Reacting acetanilide with Vilsmeier-Haack reagent to form a formylquinoline intermediate.

- Step 2 : Condensation with sodium azide and subsequent Schiff base formation using substituted amines.

- Step 3 : Cyclization with chloroacetyl chloride to yield azetidinone derivatives.

Optimize yields by controlling reaction temperature (60–80°C) and using catalysts like p-toluenesulfonic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation (acute toxicity Category 4 per CLP regulations).

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. What analytical techniques are used for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., azetidine ring integration at δ 3.5–4.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₁₃N₃: theoretical 199.1112).

- X-ray Crystallography : Resolve stereochemistry and confirm azetidine ring conformation .

Advanced Research Questions

Q. How can the antiproliferative activity of this compound derivatives be evaluated?

- Methodological Answer :

-

In Vitro Screening : Use human tumor cell lines (e.g., HCT-116, HeLa) in MTT assays. Example protocol:

-

Seed cells (5,000/well) in 96-well plates.

-

Treat with derivatives (1–100 µM) for 72 hours.

-

Measure IC₅₀ values via absorbance at 570 nm.

-

In Vivo Models : Administer compounds (e.g., 10–50 mg/kg) in xenograft mice. Monitor tumor volume weekly and perform histopathology to assess autophagy pathways (e.g., ATG5 dependency) .

Table 1 : Example IC₅₀ Values for Quinoline Derivatives (Adapted from )

Compound HCT-116 (µM) HeLa (µM) N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine 2.56 2.71

Q. What methodologies are used to assess the binding affinity of this compound to nicotinic receptors?

- Methodological Answer :

- Radioligand Displacement Assays : Use [³H]-cytisine or [³H]-nicotine in rat cortical membrane preparations.

- Incubate test compounds (1 nM–10 µM) with membranes and radioligand.

- Measure Ki values via Scatchard analysis.

- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptor binding pockets (e.g., α4β2 nAChR).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkylation of azetidine nitrogen) to enhance affinity .